molecular formula C22H25N5O B2856434 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396760-68-1

1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2856434
CAS No.: 1396760-68-1
M. Wt: 375.476
InChI Key: OOJAUGTVZXKXII-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a naphthalene moiety linked via a methyl group to the urea backbone and a pyrazine-substituted piperidine ring. This structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(26-15-19-6-3-5-18-4-1-2-7-20(18)19)25-14-17-8-12-27(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJAUGTVZXKXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

  • Hydrogen Bonding: The urea core and pyrazine nitrogen atoms offer hydrogen-bonding sites, analogous to the triazine and nicotinoyl groups in urea20 and Compound 17 .
  • Biological Activity :
    • ACPU and related compounds (e.g., 11–13 in ) target soluble epoxide hydrolase (sEH), a key enzyme in inflammation .
    • Compound 3 in exhibits analgesic properties, while urea derivatives with triazine substituents (e.g., Compound 17) may interact with nucleotide-binding domains .

Advantages and Limitations

  • Advantages : The pyrazine-piperidine moiety in the target compound introduces a rigid, planar structure that may enhance selectivity for aromatic-binding pockets in enzymes, compared to flexible aliphatic chains (e.g., cyclopropanecarbonyl in Compound 23) .
  • Limitations : The naphthalene group could increase metabolic instability due to cytochrome P450-mediated oxidation, a issue less prevalent in adamantane-based derivatives like ACPU .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with naphthalen-1-ylmethylamine and 1-(pyrazin-2-yl)piperidin-4-ylmethanol. Use coupling reagents like EDCI or DCC to form urea bonds .
  • Solvent selection : Dichloromethane (DCM) or toluene under inert atmospheres (N₂/Ar) minimizes side reactions .
  • Temperature control : Maintain 0–25°C during coupling to prevent urea bond hydrolysis .
  • Catalysts : Triethylamine (Et₃N) or DMAP improves yield in nucleophilic substitutions .
Key Parameters Optimal Conditions References
Coupling reagentEDCI/HOBt or DCC
SolventDCM or THF
Reaction time12–24 hours
Yield range50–75% after column chromatography

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substitution patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm; pyrazine N-H at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~428.2 g/mol) .
  • X-ray crystallography : Resolves piperidine chair conformation and urea bond geometry (if crystals are obtainable) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodology :

  • Receptor binding assays : Screen against σ1 receptors (IC₅₀ < 100 nM in guinea pig models) .
  • Enzyme inhibition : Test phosphodiesterase (PDE) or soluble epoxide hydrolase (sEH) inhibition using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–50 µM .
Assay Type Protocol Highlights References
σ1 receptor bindingRadiolabeled [³H]-ligand competition
PDE inhibitioncAMP/cGMP hydrolysis via ELISA
Anticancer screening72-hour MTT incubation

Advanced Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Replace naphthalene with biphenyl or pyridinyl groups to assess lipophilicity effects .
  • Piperidine modifications : Introduce methylsulfonyl or morpholine substituents to study steric/electronic impacts on receptor binding .
  • Urea bioisosteres : Replace urea with thiourea or carbamate to evaluate hydrogen-bonding requirements .
Structural Modification Biological Impact References
Naphthalene → BiphenylIncreased σ1 receptor affinity
Piperidine sulfonylationEnhanced metabolic stability
Urea → ThioureaReduced PDE4 inhibition

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Orthogonal assays : Validate enzyme inhibition via both fluorometric and radiometric methods .
  • Cell-line authentication : Use STR profiling to confirm cancer cell identity .
  • Solubility correction : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. How can the mechanism of action be elucidated at the molecular level?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., σ1 receptors) .
  • Cryo-EM/X-ray crystallography : Co-crystallize with PDE4 or sEH to map binding pockets .

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